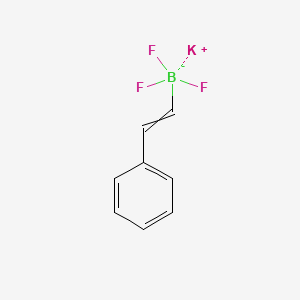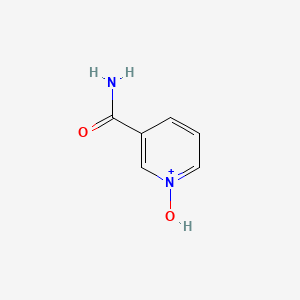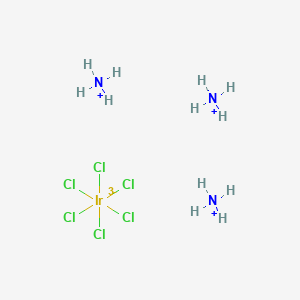
Ammoniumhexachloroiridate(iii)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammoniumhexachloroiridate(iii), also known as iridium(iii)-ammonium chloride, is an inorganic compound with the formula (NH4)3IrCl6. It is a coordination complex of iridium in the +3 oxidation state, and it typically appears as a yellow solid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammoniumhexachloroiridate(iii) can be synthesized by reacting iridium(iii) chloride hydrate with ammonium chloride in an aqueous solution. The reaction typically involves dissolving iridium(iii) chloride hydrate in water, followed by the addition of ammonium chloride. The mixture is then heated to promote the formation of the desired complex. The resulting product is filtered, washed, and dried to obtain pure ammoniumhexachloroiridate(iii) .
Industrial Production Methods
Industrial production of ammoniumhexachloroiridate(iii) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ammoniumhexachloroiridate(iii) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes or metallic iridium.
Substitution: Ligand substitution reactions can occur, where chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using ligands like ammonia or phosphines under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state complexes such as iridium(iv) complexes.
Reduction: Metallic iridium or lower oxidation state complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Ammoniumhexachloroiridate(iii) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other iridium complexes and catalysts.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Mechanism of Action
The mechanism of action of ammoniumhexachloroiridate(iii) involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ammoniumhexachloroiridate(iv): A related compound with iridium in the +4 oxidation state.
Sodiumhexachloroiridate(iii): A similar compound where sodium ions replace ammonium ions.
Iridium(iii) chloride hydrate: A precursor used in the synthesis of ammoniumhexachloroiridate(iii)
Uniqueness
Ammoniumhexachloroiridate(iii) is unique due to its specific coordination environment and the stability of the iridium(iii) complex.
Properties
Molecular Formula |
Cl6H12IrN3 |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
triazanium;hexachloroiridium(3-) |
InChI |
InChI=1S/6ClH.Ir.3H3N/h6*1H;;3*1H3/q;;;;;;+3;;;/p-3 |
InChI Key |
AIDFGYMTQWWVES-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


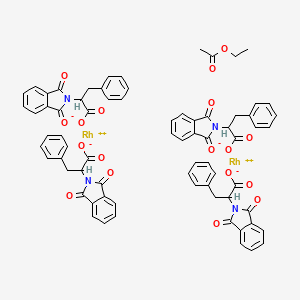
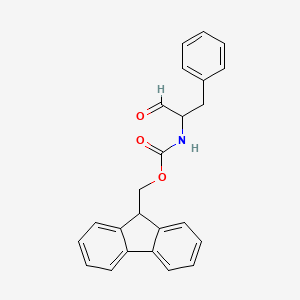
![2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid](/img/structure/B12512446.png)
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)

![3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B12512476.png)
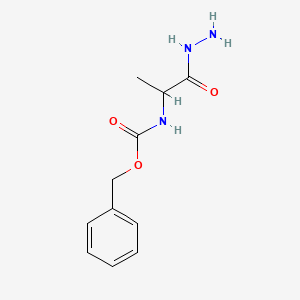
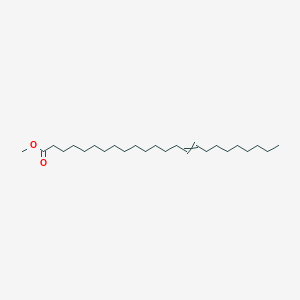
![Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate](/img/structure/B12512493.png)
![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)

![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)
